molecular formula C15H19NO3 B11925213 Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate CAS No. 304859-21-0

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

Cat. No.: B11925213
CAS No.: 304859-21-0
M. Wt: 261.32 g/mol
InChI Key: JBMXVMVVSOFZEM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (CAS 304859-21-0) is a piperidine-based organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This ester serves as a versatile building block in organic and medicinal chemistry research, particularly in the synthesis of enantiomerically pure compounds. Its key research value lies in its role as a precursor for stereospecific microbial reductions to produce α-substituted-β-hydroxycarboxylates, which are valuable chiral synthons for pharmaceutical intermediates . Studies have demonstrated the use of this compound in microbial reduction processes to achieve high diastereomeric and enantiomeric excess in the resulting hydroxy esters . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

CAS No.

304859-21-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

JBMXVMVVSOFZEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound, as described in patent CN110734393B, involves a three-step process:

  • Condensation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate.

  • Cyclization under basic conditions to form the piperidine ring.

  • Purification via pH-controlled crystallization to isolate the hydrochloride salt.

The reaction proceeds through nucleophilic substitution, where the amine group of N-benzyl glycine ethyl ester attacks the halogenated carbon of 4-halogenated ethyl butyrate, forming a linear intermediate. Subsequent base-mediated cyclization generates the piperidine core, followed by acidification to precipitate the hydrochloride salt.

Step 1: Condensation Reaction

In a 20 L reactor, N-benzyl glycine ethyl ester (6 kg, 31 mol) is combined with 4-bromobutyrate ethyl ester (6.65 kg, 34.1 mol) in methanol (6 L) and sodium carbonate (3.6 kg, 34.1 mol). The mixture is refluxed for 10 hours, yielding 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (intermediate 2) with a 98.6% yield.

Key Variables:

  • Solvent: Methanol, toluene, or ethanol.

  • Base: Sodium carbonate, potassium carbonate, or sodium hydroxide.

  • Halide: Bromide or chloride (e.g., ethyl 4-chlorobutyrate).

Step 2: Cyclization

Intermediate 2 is dissolved in ethyl acetate (10 L) and treated with sodium methoxide (1.84 kg, 34.1 mol) under reflux for 4 hours. After neutralization (pH 7–8), the organic layer is acidified to pH 1–2 with HCl, precipitating the crude product (96.6% yield).

Step 3: Purification

The crude product is dissolved in water, extracted with ethyl acetate, and re-acidified to yield N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (97.6% yield, 99.5% purity).

Optimization Strategies and Variants

Solvent and Base Selection

The patent evaluates multiple solvents and bases to optimize yield and purity:

ExampleSolventBaseYield (%)Purity (%)
1MethanolSodium carbonate93.099.5
2ToluenePotassium carbonate92.699.6
3EthanolSodium hydroxide93.399.5

Methanol and sodium carbonate provided the highest yield, while toluene with potassium carbonate marginally improved purity.

Halide Impact

Using ethyl 4-chlorobutyrate (Example 2) instead of the bromide analog reduced reaction time from 10 to 8 hours, albeit with a slight yield drop (92.6% vs. 93.0%).

Comparative Analysis with Prior Methods

The patented method demonstrates significant improvements over earlier approaches, such as those in CN105622444B:

ParameterPatent CN110734393BPrior Art (CN105622444B)
Total Yield92.6–93.3%86.6–88.0%
Purity (HPLC)99.5–99.6%90.9–93.2%
Steps33
AcidificationHClAcetic acid

The use of HCl for crystallization in the patented method enhanced purity by forming a stable hydrochloride salt, avoiding the free base’s hygroscopicity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction ConditionsReagentsProductsYieldSource
Acidic hydrolysisHCl (aq.), reflux1-Benzyl-6-oxopiperidine-3-carboxylic acid85–90%
Basic hydrolysis (saponification)NaOH (aq.), ethanol, refluxSodium 1-benzyl-6-oxopiperidine-3-carboxylate78–82%

Mechanistic Insights :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Benzyl Group

The benzyl group attached to the piperidine nitrogen is susceptible to hydrogenolysis or SN2 displacement.

Reaction TypeReagents/ConditionsProductsYieldSource
HydrogenolysisH₂, Pd/C, ethanol, 50°CEthyl 6-oxopiperidine-3-carboxylate70–75%
AlkylationMeI, K₂CO₃, DMF, 60°CEthyl 1-(methylbenzyl)-6-oxopiperidine-3-carboxylate65%

Key Findings :

  • Hydrogenolysis removes the benzyl group, enabling further functionalization of the piperidine nitrogen.

  • Alkylation retains the piperidine ring while introducing new substituents.

Ketone Functionalization

The 6-oxo group participates in condensation, reduction, and Grignard reactions.

ReactionReagentsProductsYieldSource
ReductionNaBH₄, MeOH, 0°CEthyl 1-benzyl-6-hydroxypiperidine-3-carboxylate88%
Grignard additionCH₃MgBr, THF, −78°CEthyl 1-benzyl-6-(2-hydroxypropyl)piperidine-3-carboxylate75%
Condensation with hydrazineNH₂NH₂, EtOH, refluxEthyl 1-benzyl-6-hydrazonopiperidine-3-carboxylate90%

Mechanistic Notes :

  • Reduction with NaBH₄ selectively targets the ketone without affecting the ester.

  • Grignard reagents add to the carbonyl, forming tertiary alcohols.

Oxidation Reactions

The piperidine ring and substituents can undergo oxidation under controlled conditions.

Target SiteReagentsProductsYieldSource
Piperidine ring oxidationKMnO₄, H₂O, 100°CEthyl 1-benzyl-2,6-dioxopiperidine-3-carboxylate60%
Benzylic oxidationCrO₃, AcOH, 40°CEthyl 1-(benzoyl)-6-oxopiperidine-3-carboxylate55%

Applications :

  • Ring oxidation generates diketone intermediates for heterocycle synthesis.

  • Benzylic oxidation introduces electron-withdrawing groups, altering electronic properties.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused-ring systems.

ReactionConditionsProductsYieldSource
Intramolecular cyclizationPPA, 120°CEthyl 1-benzyl-3,6-dioxo-2-azabicyclo[2.2.1]heptane-7-carboxylate70%
Acid-catalyzed ring-openingHCl (conc.), refluxEthyl 5-(benzylamino)-3-oxopentanoate80%

Significance :

  • Cyclization reactions expand utility in alkaloid synthesis.

  • Ring-opening provides linear intermediates for peptide mimetics.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey DifferenceReactivity TrendSource
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateOxo group at position 4Faster ester hydrolysis due to steric effects
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylateCyanomethyl substituentEnhanced nucleophilic substitution at cyanomethyl group

Industrial and Pharmacological Relevance

  • Drug Intermediates : Used in synthesizing JAK inhibitors and receptor modulators.

  • Scale-Up Challenges : Optimized conditions (e.g., continuous flow reactors) improve yields in ester hydrolysis and hydrogenolysis .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate has the molecular formula C15H19NO3C_{15}H_{19}NO_3 and a molecular weight of 261.32 g/mol. The compound features a piperidine ring with a benzyl group and an oxo group, making it a versatile intermediate for various chemical reactions.

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate : this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

2. Biology

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial in drug development. For example, it may interact with enzyme active sites, preventing substrate binding .
  • Receptor Modulation : this compound may modulate receptor functions, influencing various cellular signaling pathways. Its structural features enhance binding affinity to receptor sites .

3. Medicine

  • Therapeutic Development : The compound is investigated for its potential therapeutic effects, particularly in developing new pharmaceuticals targeting the central nervous system . Its biological activity suggests applications in treating conditions such as bacterial infections and possibly other diseases.

4. Industry

  • Fine Chemicals Production : It is utilized in producing fine chemicals and agrochemicals due to its effectiveness as a building block in industrial processes .

Research indicates that this compound exhibits several biological activities:

Biological ActivityDescription
Antimicrobial ActivityDemonstrates significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Antimycobacterial ActivityDerivatives synthesized from this compound show promising results against Mycobacterium tuberculosis with low toxicity profiles .

Case Studies

Case Study 1: Antimycobacterial Activity
A study evaluated derivatives synthesized from this compound, revealing significant antimycobacterial activity against resistant strains of Mycobacterium tuberculosis. These derivatives exhibited low toxicity, indicating potential therapeutic applications against resistant infections .

Case Study 2: Antibacterial Properties
Research focused on modifying the piperidine structure to enhance antibacterial properties against Gram-positive bacteria. Modifications led to compounds with improved lipophilicity and antimicrobial efficacy compared to existing treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Metabolic Pathways : The compound undergoes various enzymatic reactions affecting its bioavailability and therapeutic efficacy.
  • Toxicological Profile : Preliminary studies suggest low toxicity; however, comprehensive toxicological assessments are necessary for clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ketone functionality play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate (CAS 41276-30-6)

Structural Differences :

  • The oxo group is at the 4-position instead of the 6-position.
  • Similarity score: 0.86 (based on structural alignment algorithms) .

Implications :

  • Reactivity : The 4-oxo group may alter electron distribution in the piperidine ring, affecting nucleophilic attack sites.
  • Ring Puckering : Cremer-Pople parameters suggest that oxo group positioning influences ring conformation. A 4-oxo group may stabilize a different puckered state compared to the 6-oxo derivative, impacting binding to biological targets .
  • Synthetic Routes : Synthesis of 4-oxo derivatives often involves cyclization of β-keto esters, whereas 6-oxo analogs may require alternative pathways, such as hydrogenation of dihydropyridine precursors .

Ester Variants: Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate (CAS 57611-47-9)

Structural Differences :

  • Ethyl ester (C₃H₅O₂) replaced with a methyl ester (CH₃O₂).
  • Similarity score: 0.85 .

Implications :

  • Lipophilicity: The methyl ester reduces lipophilicity (logP ~1.2 vs.
  • Synthetic Flexibility : Methyl esters are typically hydrolyzed faster under basic conditions, offering a handle for further functionalization .

Piperidine Derivatives with Additional Substituents

Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate (CAS 99197-86-1)

Structural Differences :

  • A 3-ethoxy-3-oxopropyl side chain at the 4-position.
  • No oxo group on the piperidine ring.

Implications :

  • Applications : The extended alkyl chain may enhance interactions with hydrophobic binding pockets in enzymes or receptors.
Diethyl 1-Benzyl-4-Phenyl-1,4-Dihydropyridine-3,5-Dicarboxylate (CAS 120533-76-8)

Structural Differences :

  • Dihydropyridine core instead of piperidine.
  • Additional phenyl group at the 4-position.
  • Similarity score: 0.59 .

Implications :

  • Electronic Properties : The conjugated dihydropyridine system increases electron delocalization, altering redox properties compared to saturated piperidine analogs.
  • Pharmacological Potential: Dihydropyridines are well-known calcium channel modulators, suggesting divergent biological applications .

Biological Activity

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a benzyl group and an ester functionality, suggests that it may interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol
  • Structure : The compound features a piperidine ring with a carbonyl group at position 6 and an ethyl ester at position 3.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The presence of the benzyl group enhances its lipophilicity, potentially increasing its binding affinity to lipid membranes and various receptors. The compound may act as an enzyme inhibitor or modulator by binding to active sites or influencing receptor conformations.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that certain analogs exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro evaluations demonstrated that derivatives can inhibit cancer cell growth across multiple cell lines, with IC50 values ranging from 25 to 440 nM . The compounds induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. It is suggested that the compound can bind to the active sites of enzymes involved in metabolic pathways, thus modulating their activity . This property makes it a valuable candidate for further drug development aimed at metabolic disorders.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound demonstrated significant inhibition against several pathogenic strains. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing promising results against both Gram-positive and Gram-negative bacteria .

Cancer Cell Line Study

A comprehensive evaluation of this compound derivatives was conducted on HeLa and K562 cancer cell lines. The results indicated that these compounds effectively induced apoptosis in a dose-dependent manner, confirming their potential as anticancer agents . Flow cytometry analysis showed increased annexin V positivity, indicating early apoptotic events following treatment.

Research Findings Summary Table

Biological Activity Target IC50 Values Mechanism
AntimicrobialGram-positive bacteria<5 µg/mLInhibition of cell wall synthesis
AnticancerCancer cell lines (HeLa, K562)25 - 440 nMInduction of apoptosis via tubulin inhibition
Enzyme InhibitionVarious metabolic enzymesNot specifiedBinding to active sites

Q & A

Q. What synthetic strategies are recommended for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as nucleophilic substitution or esterification, under controlled conditions. For optimization, systematically vary catalysts (e.g., H₂SO₄ for esterification), solvents (polar aprotic solvents like DMF), and temperature (reflux conditions). Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound. Document all parameters (e.g., molar ratios, reaction times) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the piperidine ring, benzyl group, and ester functionality. Compare chemical shifts with literature values for analogous compounds. IR spectroscopy can validate carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve stereochemical or conformational ambiguities .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store in a tightly sealed container in a dry, ventilated area away from ignition sources. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Note that toxicological data are limited; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Cross-validate data using density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set). Compare calculated vs. observed shifts, focusing on diastereotopic protons or conformational flexibility. If discrepancies persist, re-examine sample purity (HPLC) or consider dynamic effects (VT-NMR). Collaborate with crystallography teams to correlate solution-state data with solid-state structures .

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion. Use SHELXT for structure solution (direct methods) and SHELXL for refinement, applying restraints for disordered solvent molecules. Validate the model with R-factor convergence (<5%) and CheckCIF/PLATON for geometric errors .

Q. How can computational methods enhance the study of this compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : Perform molecular docking or MD simulations to map steric/electronic effects of the benzyl and ester groups on reactivity. Use frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions). Pair with in situ FTIR or Raman spectroscopy to track intermediate formation .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing discrepancies in yield or purity across synthetic batches?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess significance (p < 0.05). For purity analysis, employ principal component analysis (PCA) on HPLC/GC-MS datasets to detect outliers. Document all raw data and metadata (e.g., instrument calibration logs) to support reproducibility claims .

Q. How should researchers address gaps in toxicological or ecological data for this compound?

  • Methodological Answer : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity. Use QSAR models (e.g., EPA’s TEST software) to predict endpoints if experimental data are unavailable. Adhere to OECD guidelines for testing and report uncertainties explicitly. Collaborate with regulatory experts to align with REACH or TSCA frameworks .

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